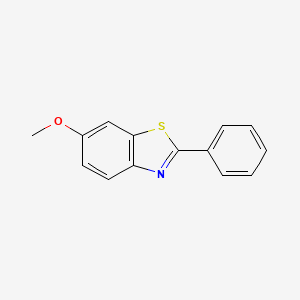

Benzothiazole, 6-methoxy-2-phenyl-

Description

Overview of Benzothiazole (B30560) Scaffold in Contemporary Chemical Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. nih.govpharmascholars.comderpharmachemica.com This structural motif is not only of academic interest but also serves as a privileged core in a multitude of functional molecules. nih.govnih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. derpharmachemica.comnih.gov The versatility of the benzothiazole ring system allows for diverse chemical modifications, leading to a wide array of compounds with distinct properties. researchgate.net Researchers are continually drawn to this scaffold due to its proven track record in yielding compounds with significant biological and chemical activities. tandfonline.comnih.gov

Academic Importance of 2-Arylbenzothiazole and 6-Methoxy Substitution Patterns

Within the broad family of benzothiazole derivatives, the 2-arylbenzothiazole subclass has garnered significant attention. benthamdirect.comnih.goveurekaselect.com The introduction of an aryl group at the 2-position of the benzothiazole core has been shown to be a key determinant of the molecule's biological and photophysical properties. nih.gov This substitution pattern is synthetically accessible, allowing for the generation of large libraries of compounds for screening and development. nih.goveurekaselect.com

Furthermore, the substitution pattern on the benzothiazole ring itself plays a crucial role in fine-tuning the molecule's characteristics. The presence of a methoxy (B1213986) group, specifically at the 6-position, has been a subject of considerable research. Studies have indicated that the 6-methoxy substituent can significantly influence the biological activity of 2-arylbenzothiazole derivatives. nih.gov For instance, research has shown that the introduction of a methoxy group at this position can enhance the antibacterial and antitumor activities of certain benzothiazole compounds. nih.govnih.gov This highlights the academic importance of investigating specific substitution patterns to understand structure-activity relationships.

Historical Context of Benzothiazole Derivative Research

The exploration of benzothiazole and its derivatives has a rich history. The parent compound, benzothiazole, was first described in the late 19th century. pharmascholars.com Since then, the field has expanded dramatically, driven by the discovery of the diverse applications of its derivatives. derpharmachemica.com Initially, research focused on their use as vulcanization accelerators in the rubber industry. However, the discovery of their biological activities led to a surge in medicinal chemistry research. derpharmachemica.comnih.gov Over the decades, thousands of benzothiazole derivatives have been synthesized and evaluated for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govfrontiersin.org This long history of research provides a solid foundation for the continued exploration of novel benzothiazole-based compounds.

Interdisciplinary Relevance of Benzothiazole, 6-methoxy-2-phenyl- and its Analogs in Advanced Chemical Science

The significance of Benzothiazole, 6-methoxy-2-phenyl- and its analogs extends across multiple scientific disciplines. In medicinal chemistry, these compounds are investigated for their potential as therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs. frontiersin.orgnih.govnih.gov The structural features of these molecules make them suitable candidates for targeting specific biological pathways. tandfonline.com

In materials science, the photophysical properties of 2-arylbenzothiazoles are of great interest. Their fluorescent nature has led to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. acs.org The ability to tune the emission properties through substitution on the benzothiazole and aryl rings makes them highly versatile for these applications.

Furthermore, in the field of agricultural science, benzothiazole derivatives have been explored for their potential as herbicides and fungicides, demonstrating their broad utility beyond medicine and materials. nih.gov The interdisciplinary nature of research into these compounds underscores their importance in advancing various fields of chemical science.

Chemical and Physical Properties of Benzothiazole, 6-methoxy-2-phenyl-

The following table summarizes key chemical and physical properties of the closely related compound, 6-Methoxy-2-methylbenzothiazole (B1346599), which provides insight into the general characteristics of this class of compounds.

| Property | Value | Reference |

| Molecular Formula | C9H9NOS | sigmaaldrich.com |

| Molecular Weight | 179.24 g/mol | sigmaaldrich.com |

| Melting Point | 182°C (decomposition) | chemicalbook.com |

| Boiling Point | 284°C | chemicalbook.com |

| Density | 1.204 g/mL at 25°C | sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.612 | sigmaaldrich.comchemsrc.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of chemical compounds. For 2-arylbenzothiazole derivatives, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed.

An extensive NMR investigation of various 2-aryl benzothiazole derivatives has been conducted, providing a foundational dataset for the characterization of new analogs. mdpi.com In the 1H NMR spectrum of 2-arylbenzothiazoles, the aromatic protons typically appear in the range of 6.10–8.10 ppm. mdpi.com For instance, the 1H NMR spectrum of 2-(2-Methoxyphenyl)benzothiazole shows characteristic signals for the aromatic protons, as well as a singlet for the methoxy group protons at approximately 4.05 ppm. rsc.org

The IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole displays characteristic C-H stretching vibrations for the heteroaromatic structure in the region of 3000-3100 cm⁻¹. researchgate.net

Synthesis of Benzothiazole, 6-methoxy-2-phenyl-

The synthesis of 2-arylbenzothiazoles can be achieved through various methods. A common and efficient approach involves the condensation of 2-aminothiophenols with aromatic aldehydes or carboxylic acids. nih.govorganic-chemistry.org For the specific synthesis of 6-methoxy-2-phenyl-benzothiazole, a plausible route would involve the reaction of 2-amino-5-methoxyphenol (B1278220) with benzaldehyde (B42025) or a related benzoic acid derivative.

Several synthetic strategies have been developed to improve the efficiency and environmental friendliness of these reactions, including the use of catalysts and green reaction conditions. nih.govorganic-chemistry.org For example, a green synthetic protocol has been reported for the introduction of substituents at the C-6 position of the 2-arylbenzothiazole nucleus. nih.gov Another method describes the oxidation of 6-methoxy-2-methylbenzothiazole to 6-methoxy-2-formylbenzothiazole, which can then be further reacted to introduce the phenyl group. prepchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

10205-69-3 |

|---|---|

Molecular Formula |

C14H11NOS |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

6-methoxy-2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C14H11NOS/c1-16-11-7-8-12-13(9-11)17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

RHWASMBUKSNCDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for Benzothiazole, 6 Methoxy 2 Phenyl and Its Derivatives

Condensation Reactions for Benzothiazole (B30560) Ring Formation

The most prevalent and direct route to 2-substituted benzothiazoles involves the condensation of an o-aminothiophenol with a suitable carbonyl-containing compound. researchgate.netresearchgate.net This strategy allows for the direct installation of the desired substituent at the 2-position of the benzothiazole core.

Reactions of 2-Aminobenzenethiols with Aromatic Aldehydes and Derivatives

The condensation of 4-methoxy-2-aminobenzenethiol with benzaldehyde (B42025) or its derivatives is a primary method for synthesizing 6-methoxy-2-phenyl-benzothiazole. nih.govresearchgate.net This reaction typically proceeds by the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole. clockss.org Various oxidizing agents and reaction conditions have been employed to facilitate this transformation, including air, hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO). mdpi.comclockss.orgorganic-chemistry.org

For instance, reacting 2-aminothiophenol (B119425) with various aromatic aldehydes in the presence of an oxidizing agent like sodium hydrosulfite (Na₂S₂O₄) in a water-ethanol mixture can yield 2-arylbenzothiazoles. nih.gov Similarly, using a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature provides an efficient synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. mdpi.commdpi.com Microwave-assisted synthesis using eco-friendly media like glycerol (B35011) has also been reported to be effective. mdpi.com

| Reactants | Catalyst/Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-methoxy-2-aminobenzenethiol, Benzaldehyde | Air/DMSO | Room Temperature | 6-methoxy-2-phenyl-benzothiazole | Good to Excellent |

| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol, Room Temperature, 1h | 2-Arylbenzothiazoles | 85-94% mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | Glycerol | Microwave, 100 °C, 4-8 min | 2-Arylbenzothiazoles | 78-96% mdpi.com |

Condensation with Nitriles, Carboxylic Acids, and Esters

Beyond aldehydes, other carbonyl derivatives such as nitriles, carboxylic acids, and esters can serve as precursors for the 2-phenyl group. researchgate.netresearchgate.net The condensation of 2-aminobenzenethiols with nitriles, often catalyzed by copper salts, provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.orgnih.govacs.org This method is applicable to a wide array of nitriles, including those with various functional groups, leading to excellent yields of the corresponding benzothiazole products. organic-chemistry.orgnih.govacs.org

Similarly, the reaction with carboxylic acids, facilitated by a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel, offers a high-yielding pathway to 2-substituted benzothiazoles. mdpi.com This method is effective for both aliphatic and aromatic carboxylic acids. mdpi.com The use of acyl chlorides in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) also provides an efficient protocol. mdpi.com

Role of Specific Catalytic Systems in Condensation Reactions

The efficiency and selectivity of condensation reactions for benzothiazole synthesis are often significantly enhanced by specific catalytic systems.

Copper: Copper catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)₂) and copper(I) iodide (CuI), are widely employed. organic-chemistry.orgnih.gov Copper facilitates the condensation of 2-aminobenzenethiols with nitriles, likely through the formation of a sulfilimine intermediate and subsequent intramolecular cyclization. organic-chemistry.org A nano-silica triazine dendrimer supported Cu(II) catalyst has been shown to be highly effective for the condensation of 2-aminothiophenol with aryl aldehydes, yielding products in high yields within a short reaction time. mdpi.com

Palladium: Palladium catalysts are crucial for C-H functionalization/intramolecular C-S bond formation processes. acs.orgnih.gov A system comprising a palladium(II) catalyst, a copper(I) co-catalyst, and tetrabutylammonium (B224687) bromide can efficiently cyclize thiobenzanilides to form 2-substituted benzothiazoles. nih.govacs.orgnih.gov This method exhibits good functional group tolerance. acs.orgnih.gov Palladium nanoparticle-decorated chitosan (B1678972) has also been utilized as a heterogeneous catalyst for the C-H arylation of benzothiazole. mdpi.com

Iron(II) Triflate: Iron(III)-catalyzed bromination of N-arylbenzamides followed by copper(I)-catalyzed O-cyclization is a one-pot method for preparing 2-arylbenzoxazoles. researchgate.net In a related process for benzothiazoles, the reaction of N-arylthiobenzamides with N-bromosuccinimide and iron triflimide leads directly to 2-arylbenzothiazoles via intramolecular C–S bond formation. researchgate.net Iron catalysts have also been used in tandem oxidative coupling and acetal (B89532) hydrolysis to prepare formylated benzothiazoles. rsc.org

Nano Ceria: Nano ceria (CeO₂) has emerged as an efficient and reusable heterogeneous catalyst for the synthesis of substituted benzothiazoles. researchgate.net It catalyzes the condensation of 2-aminothiophenol with a variety of aldehydes in aqueous media, aligning with the principles of green chemistry. researchgate.net

| Catalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Copper (e.g., Cu(OAc)₂, Cu(II)-dendrimer) | 2-Aminobenzenethiols, Nitriles/Aldehydes | Condensation | Efficient, mild conditions, high yields. mdpi.comorganic-chemistry.org |

| Palladium (e.g., Pd(II)/Cu(I), Pd@Chitosan) | Thiobenzanilides, Aryl halides | C-H functionalization/C-S formation | Good functional group tolerance, heterogeneous catalysis. acs.orgnih.govmdpi.com |

| Iron(II) Triflate | N-arylthiobenzamides | Intramolecular C-S bond formation | Direct synthesis from thioamides. researchgate.net |

| Nano Ceria (CeO₂) | 2-Aminothiophenol, Aldehydes | Condensation | Heterogeneous, reusable, green solvent (water). researchgate.net |

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies offer an alternative to condensation reactions, often starting from pre-functionalized precursors that already contain the necessary atoms for the benzothiazole ring.

Hofmann and Jacobson Cyclization Methods for 2-Substituted Benzothiazoles

The Hofmann synthesis , first reported in 1887, is a foundational method for preparing 2-substituted benzothiazoles. researchgate.net The Jacobson cyclization , a related and widely used method, involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249). researchgate.netresearchgate.net This method is a highly effective strategy for synthesizing benzothiazoles, including those with specific substitution patterns on the benzene (B151609) ring. researchgate.netresearchgate.net For instance, the Jacobsen cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides is employed for the synthesis of 6-substituted benzothiazoles. researchgate.net However, a significant drawback of these classical methods can be their low tolerance for certain functional groups. acs.org

Thermally Induced Cyclization Mechanisms

Thermally induced cyclization presents a metal-free approach to benzothiazole synthesis. thieme-connect.comthieme-connect.com Heating an electron-rich N-arylthiobenzamide with an ortho-methoxy group in a high-boiling solvent like nitrobenzene (B124822) can lead to the formation of the corresponding benzothiazole. thieme-connect.comthieme-connect.com This reaction proceeds via an intramolecular ipso-substitution of the ortho-methoxy group. thieme-connect.comthieme-connect.com This method has been shown to be effective for a variety of substrates, yielding the benzothiazole product in good to excellent yields. thieme-connect.com

Cyclization of Ortho-Halogenated Analogs and Substituted Thioamides

The synthesis of 2-substituted benzothiazoles, including the 6-methoxy-2-phenyl variant, can be effectively achieved through the cyclization of ortho-halogenated anilines with thioamides. This intermolecular approach offers a versatile route to a variety of benzothiazole derivatives. The reaction typically proceeds in one pot and can be catalyzed by transition metals or, in some cases, occur under metal-free conditions, leading to high yields of the desired products. nih.gov

For instance, the reaction of a 2-haloaniline with a dithiocarbamate (B8719985) can produce 2-aminobenzothiazoles in up to 93% yield. nih.gov The choice of catalyst is often dependent on the nature of the halogen substituent on the aniline (B41778) ring. While 2-iodoanilines can react without a catalyst, the less reactive 2-bromoanilines necessitate the use of copper catalysts, with copper(II) oxide (CuO) being particularly effective. nih.gov For the even less reactive 2-chloroanilines, a more potent palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is required. nih.gov The reaction mechanism involves the initial formation of an arylthiourea, which then undergoes intramolecular cross-coupling to form the benzothiazole ring. nih.gov

Another strategy involves the direct intramolecular cyclization of thiobenzanilides, which can be promoted by reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at room temperature, affording high yields of the corresponding benzothiazoles. nih.govthieme-connect.de

Green Chemistry and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have increasingly guided the development of new synthetic protocols. This has led to the exploration of environmentally benign solvents, catalyst-free systems, and energy-efficient reaction conditions.

Catalyst-Free Synthesis in Environmentally Benign Solvents (e.g., Glycerol, Water)

A significant advancement in the sustainable synthesis of benzothiazoles is the development of catalyst- and additive-free methods. These reactions often utilize environmentally friendly solvents like water or are conducted under solvent-free conditions. nih.govrsc.org For example, a three-component, one-pot reaction involving aromatic amines, aliphatic amines, and elemental sulfur has been developed for the synthesis of 2-substituted benzothiazoles without the need for a catalyst. nih.gov In this process, dimethyl sulfoxide (DMSO) acts as the oxidant. nih.gov

Water, as a solvent, has been employed in the synthesis of 2-arylbenzothiazoles from 2,2'-diaminodiphenyl disulfide and aldehydes, using a self-neutralizing carbonic acid as a catalyst. google.com Furthermore, a green photocatalytic method has been reported for the in-situ generation of 2-aminothiophenol from 2,2'-diaminodiphenyl disulfide, which then reacts with aldehydes to form 2-phenylbenzothiazoles. google.com Hypervalent iodine(III) reagents have also been used to mediate the one-pot synthesis of 2-aryl/heteroarylbenzothiazoles from 2-aminothiophenol and aldehydes under solvent-free conditions at room temperature. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. ajrconline.orgconnectjournals.com This technique is considered a green chemistry approach due to its energy efficiency. ajrconline.org

The synthesis of benzothiazole and benzoxazole (B165842) libraries has been achieved in good to excellent yields via a one-pot cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes, promoted by (diacetoxyiodo)benzene (B116549) (PIFA) under microwave irradiation. ias.ac.in This method has been successfully applied to the synthesis of derivatives like 4-(Benzo[d]thiazol-2-yl)-2,6-methoxyphenol. ias.ac.in Similarly, various heterocyclic compounds, including quinoline-fused 1,4-benzodiazepines and pyrazolo[1,5-a]pyrimidines, have been synthesized efficiently using microwave assistance, demonstrating the broad applicability of this technology. nih.gov

One-Pot Multicomponent Reactions for Efficiency

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. nih.gov These reactions are particularly well-suited for building libraries of compounds for drug discovery and other applications.

The synthesis of 2-substituted benzothiazoles can be achieved through a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov Another efficient one-pot method involves the reaction of 2-aminothiophenol with aryl or heteroaryl aldehydes, mediated by hypervalent iodine(III) reagents under solvent-free conditions. researchgate.net The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has also been utilized for the one-pot synthesis of imidazo[2,1-b]thiazoles. mdpi.com

Strategies for Late-Stage Functionalization and Derivatization

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable for creating analogs of a lead compound for structure-activity relationship studies.

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a base. libretexts.org This reaction is instrumental in the synthesis of biaryl compounds and has been applied to the functionalization of the benzothiazole core. nih.govmdpi.com

For instance, 2-amino-6-arylbenzothiazoles have been synthesized in moderate to excellent yields via the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids and esters. nih.gov The reaction conditions can be optimized by screening different bases and solvents. mdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the benzothiazole scaffold, enabling the exploration of structure-activity relationships. The Suzuki-Miyaura reaction is favored for its mild reaction conditions and the low toxicity and stability of the organoboron reagents. libretexts.org

Kabachnik-Fields Reaction for Phosphonate (B1237965) Derivatives

The Kabachnik-Fields reaction is a powerful three-component condensation method for the synthesis of α-aminophosphonates. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a primary or secondary amine, a carbonyl compound (such as an aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphonate. wikipedia.orgorganic-chemistry.orgnih.gov The versatility of this reaction makes it a cornerstone in organophosphorus chemistry for creating phosphorus analogs of α-amino acids. wikipedia.org

The reaction mechanism can proceed through two main pathways, often dependent on the specific reactants and conditions used. One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphonate across the C=N double bond. mdpi.comnih.gov Alternatively, the reaction can begin with the addition of the phosphonate to the carbonyl group, forming an α-hydroxyphosphonate intermediate, which is subsequently substituted by the amine. mdpi.com

For the "Benzothiazole, 6-methoxy-2-phenyl-" scaffold to be utilized in a Kabachnik-Fields reaction, it must first be functionalized to contain either a primary/secondary amine or a carbonyl group. For instance, an amino derivative, such as 6-methoxy-2-(4-aminophenyl)benzothiazole, can serve as the amine component.

Research has demonstrated the successful application of this methodology to benzothiazole-based structures. In one study, a series of {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates were synthesized via a microwave-assisted, solvent-free Kabachnik-Fields reaction, achieving high yields ranging from 80% to 93%. researchgate.net This highlights the efficiency of the reaction for creating phosphonate derivatives of 2-phenylbenzothiazole (B1203474) amines. Similarly, other studies have employed heterocyclic amines, such as 5-phenylthiazol-2-amine, as the amine component in this one-pot synthesis to generate novel α-aminophosphonates. nih.gov

Table 1: Components of the Kabachnik-Fields Reaction

| Component | Role | Example |

| Amine | Provides the nitrogen atom and a scaffold for substitution. | 2-(Aminophenyl)benzothiazole derivatives |

| Carbonyl Compound | Provides the α-carbon of the final product. | Aromatic or aliphatic aldehydes |

| Phosphonate | Provides the phosphonate group. | Diethyl phosphite, Diphenyl phosphite |

| Product | α-Aminophosphonate | {2-(Benzo[d]thiazol-2-yl)phenylamino}phosphonates |

Design and Synthesis of Hybrid Benzothiazole Scaffolds

The design and synthesis of hybrid molecules incorporating the "Benzothiazole, 6-methoxy-2-phenyl-" scaffold is a key strategy for developing novel chemical entities. This approach involves covalently linking the benzothiazole core to other distinct chemical moieties, such as other heterocyclic systems, to create a single molecule with potentially combined or enhanced properties. researchgate.net

The design of these hybrids often focuses on combining the benzothiazole nucleus with known pharmacophores. For example, researchers have successfully synthesized hybrids by linking 2-aminobenzothiazole (B30445) to moieties like thiazolidine-2,4-dione, 1,3,4-thiadiazole, pyrazole, and cyanothiouracil. nih.gov Another design strategy involves incorporating fragments like the 3,4,5-trimethoxyphenyl group, which is known for its biological significance. nih.gov

The synthetic strategies to achieve these hybrid structures are diverse and tailored to the specific moieties being linked.

Formation of the Core Scaffold : A common method for synthesizing the initial 2-phenylbenzothiazole core is the Jacobson synthesis, which involves the oxidative cyclization of N-substituted thiobenzanilides using reagents like potassium ferricyanide in an alkaline solution. aston.ac.ukut.ac.ir For the target compound, this would involve the cyclization of a corresponding 4-methoxy-thiobenzanilide. ut.ac.ir

Linkage through Amide and Thioether Bonds : A versatile strategy involves creating amide and thioether linkages. For instance, benzothiazole-trimethoxyphenyl hybrids have been synthesized by first reacting aniline derivatives with benzyl (B1604629) chlorides to form imines. These are then treated with chloroacetyl chloride to produce amide intermediates, which are subsequently reacted with benzo[d]thiazole-2-thiol to form the final thioether-linked hybrid. nih.gov

Multicomponent Reactions : One-pot multicomponent reactions provide an efficient route to complex hybrids. The synthesis of 3-aminoimidazo2,1-bbenzothiazoles has been achieved through a reaction between 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles, demonstrating the fusion of an imidazole (B134444) ring to the benzothiazole core. mdpi.com

Condensation Reactions : Simple condensation reactions are widely used to form Schiff base or hydrazone linkages. Hybrid scaffolds featuring a hydrazone group have been prepared by reacting a benzothiazole-hydrazide with various substituted benzaldehydes. nih.govmdpi.com

Solid-Phase Synthesis : For creating peptide hybrids, solid-phase synthesis offers an efficient and high-purity approach. This method has been used to synthesize C-terminal modified amino acids and peptides bearing a 2-benzothiazolyl or 2-(aminophenyl)benzothiazolyl group. nih.gov

These synthetic methodologies allow for the creation of a wide array of hybrid molecules based on the central "Benzothiazole, 6-methoxy-2-phenyl-" structure.

Table 2: Examples of Synthesized Hybrid Benzothiazole Scaffolds

| Hybrid Scaffold Type | Linked Moiety/ies | General Synthetic Approach |

| Benzothiazole-Thiazolidinedione | Thiazolidine-2,4-dione | Nucleophilic substitution |

| Benzothiazole-Thiadiazole-Urea | 1,3,4-Thiadiazole, Aryl urea (B33335) | Multi-step synthesis involving isocyanate reaction |

| Benzothiazole-Trimethoxyphenyl | 3,4,5-Trimethoxyphenyl | Nucleophilic substitution and thioether formation |

| Benzothiazole-Hydrazone | Substituted Benzaldehydes | Condensation reaction |

| Pyrazolo-Benzothiazole | Pyrazole | Multi-step cyclization and linkage |

| Imidazo[2,1-b]benzothiazole (B1198073) | Fused Imidazole Ring | Multicomponent reaction |

Reactivity, Derivatization, and Transformation Studies of Benzothiazole, 6 Methoxy 2 Phenyl

Chemical Transformations of the Benzothiazole (B30560) Ring System

The benzothiazole core of 6-methoxy-2-phenylbenzothiazole is a robust aromatic system, but it can undergo specific transformations under controlled conditions to yield novel structures.

Annulation Reactions and Ring Expansions

Annulation, the process of building a new ring onto an existing one, and ring expansion reactions are powerful tools in synthetic organic chemistry for creating complex polycyclic systems. scripps.eduwikipedia.org While specific examples for 6-methoxy-2-phenylbenzothiazole are not extensively documented in readily available literature, the general reactivity of the benzothiazole nucleus suggests potential pathways. For instance, the Robinson annulation, which typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could theoretically be applied to a suitably functionalized derivative of 6-methoxy-2-phenylbenzothiazole to construct a new six-membered ring. wikipedia.orgmasterorganicchemistry.com

Ring expansion could potentially be achieved through reactions involving the nitrogen or sulfur atoms of the thiazole (B1198619) ring, leading to larger heterocyclic systems. However, specific studies detailing these transformations on the 6-methoxy-2-phenylbenzothiazole scaffold are required to confirm these possibilities.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene part of the benzothiazole ring system can undergo substitution reactions, though its reactivity is influenced by the fused thiazole ring and the methoxy (B1213986) group.

Electrophilic Aromatic Substitution: The benzene ring of benzothiazole is generally less reactive towards electrophiles than benzene itself due to the electron-withdrawing nature of the fused thiazole ring. However, the presence of the electron-donating 6-methoxy group is expected to activate the benzene ring, directing incoming electrophiles primarily to the positions ortho and para to it (positions 5 and 7). Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Aryl halides are typically resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. libretexts.orgphiladelphia.edu.jo In the case of 6-methoxy-2-phenylbenzothiazole, direct nucleophilic substitution on the benzene moiety is unlikely under standard conditions. For such a reaction to occur, a leaving group (like a halogen) would need to be present on the ring, and the ring would need to be further activated by additional electron-withdrawing substituents. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction generally proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.org

Transformations of the 6-Methoxy Group and 2-Phenyl Substituent

The substituents at the 6- and 2-positions offer versatile handles for further molecular modification.

Demethylation Reactions and Subsequent Modifications

The 6-methoxy group is a key functional group that can be readily transformed.

Subsequent Modifications: Once the 6-hydroxy-2-phenylbenzothiazole is obtained, the phenolic hydroxyl group can be used to introduce new linkages. For example, it can be alkylated or acylated to form new ethers or esters, respectively. These modifications can be used to attach other molecular fragments, leading to the synthesis of hybrid molecules with potentially enhanced properties.

Functionalization of the Phenyl Ring (e.g., Bromination, Nitration)

The 2-phenyl substituent is also amenable to chemical modification, primarily through electrophilic aromatic substitution.

Bromination and Nitration: The phenyl ring at the 2-position can undergo electrophilic substitution reactions such as bromination and nitration. masterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to avoid unwanted reactions on the more electron-rich benzothiazole ring system. The position of substitution on the phenyl ring (ortho, meta, or para) will be governed by the directing effects of the benzothiazole unit and any other substituents that might be present on the phenyl ring itself.

Formation of Complex Hybrid Structures

The chemical reactivity of 6-methoxy-2-phenylbenzothiazole at its various positions allows for its use as a scaffold to build complex hybrid molecules. tandfonline.comresearchgate.net By combining the transformations described above, chemists can link this benzothiazole derivative to other heterocyclic systems or functional moieties. For instance, a common strategy involves creating hybrids with other pharmacologically active cores like 1,3,4-thiadiazoles or thiazolidine-2,4-diones. tandfonline.com These synthetic strategies often involve multi-step sequences where functional groups are sequentially introduced and modified to build up the final complex structure.

Schiff Base Formation and their Derivatives

The synthesis of Schiff bases (or azomethines) is a fundamental transformation, typically involving the condensation of a primary amine with an aldehyde or ketone. For the 6-methoxybenzothiazole (B1296504) scaffold, this reaction begins with 2-amino-6-methoxybenzothiazole (B104352). The resulting imine derivatives are crucial intermediates for building more complex heterocyclic systems.

The general synthesis involves refluxing 2-amino-6-methoxybenzothiazole with various aromatic aldehydes in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid. mdpi.comekb.eg The reaction mixture is heated for several hours, after which the product precipitates upon cooling or solvent evaporation and can be purified by recrystallization. mdpi.com This method has been used to produce a variety of Schiff bases with high yields. mediresonline.orgnih.gov

Three Schiff base ligands, referred to as NB, CB, and HB, have been synthesized by reacting 2-amino-6-methoxybenzothiazole with 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2,4-dihydroxybenzaldehyde, respectively. mdpi.com The structures of these compounds were confirmed using spectroscopic methods, including ¹³C-NMR, which showed the characteristic imine carbon (-C=N-) resonance of the benzothiazole ring around 168 ppm and the azomethine carbon (-HC=N-) signal near 161-163 ppm. mdpi.com

Table 1: Examples of Schiff Bases Derived from 2-amino-6-methoxybenzothiazole

| Aldehyde Reactant | Resulting Schiff Base Name | Reference |

|---|---|---|

| 2-Nitrobenzaldehyde | (E)-2-(((2-nitrophenyl)methylene)amino)-6-methoxybenzothiazole (NB) | mdpi.com |

| 2-Chlorobenzaldehyde | (E)-2-(((2-chlorophenyl)methylene)amino)-6-methoxybenzothiazole (CB) | mdpi.com |

| 2,4-Dihydroxybenzaldehyde | (E)-4-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)benzene-1,3-diol (HB) | mdpi.com |

| Various aromatic aldehydes | 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-(aryl) hydrazones | nih.gov |

Azo Coupling Reactions and Azo Dye Synthesis

Azo dyes containing the 6-methoxybenzothiazole moiety are synthesized via a two-step process involving diazotization followed by an azo coupling reaction. unb.cawikipedia.org This process is a cornerstone for producing brightly colored compounds used in various industries. anjs.edu.iq

The synthesis starts with the diazotization of 2-amino-6-methoxybenzothiazole. This is typically achieved by treating the amine with nitrosylsulfuric acid (prepared from sodium nitrite (B80452) and sulfuric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. google.comnih.gov

The resulting diazonium salt solution is then immediately subjected to a coupling reaction with a suitable aromatic nucleophile (the coupling component). wikipedia.orgorganic-chemistry.org Phenols and naphthols are common coupling agents. For instance, new azo dye ligands have been prepared by coupling the diazonium salt of 2-amino-6-methoxybenzothiazole with compounds like 4-ethoxyphenol (B1293792) and 4-methoxyphenol (B1676288) in an alkaline ethanolic solution. researchgate.net The pH of the coupling medium is critical; reactions with phenols are typically run under alkaline conditions, while those with amines are performed in mildly acidic media. wikipedia.orgbeilstein-journals.org

A specific method involves preparing the diazonium salt and adding the resulting diazo liquid to an organic solvent to precipitate a diazonium salt filter cake. This cake is then redissolved in water and added to an acetic acid solution containing the coupling component to yield the final azo dye. google.com

Table 2: Examples of Azo Dyes from 2-amino-6-methoxybenzothiazole

| Coupling Component | Azo Dye Product Name | Reference |

|---|---|---|

| 4-Nitro Phenol (B47542) | 2-[2-(6-Methoxy benzothiazolyl)azo]-4-Nitro Phenol | asianpubs.org |

| 4-Ethoxy Phenol | 2-[2⁻-(6-methoxybenzothiazolyl)azo]-4-ethoxyphenol (6-MBTAEP) | researchgate.net |

| 4-Methoxy Phenol | 2-[2 – (6-Methoxy benzothiazolyl ) azo ]-4-methoxy phenol (6-MBTAMP) | researchgate.net |

Synthesis of Thiazolidinones and Other Fused Heterocycles

The Schiff bases derived from 2-amino-6-methoxybenzothiazole are valuable precursors for synthesizing 4-thiazolidinone (B1220212) derivatives. Thiazolidinones are five-membered heterocyclic rings containing sulfur and nitrogen, and they are of significant interest in medicinal chemistry. mdpi.comicm.edu.pl

The synthesis of 4-thiazolidinones is achieved through the cyclocondensation of Schiff bases with a compound containing a thiol group, most commonly thioglycolic acid. nih.govnih.gov In a typical procedure, the Schiff base is reacted with thioglycolic acid in a solvent like 1,4-dioxane, often in the presence of a catalyst such as anhydrous zinc chloride (ZnCl₂), and refluxed for several hours. nih.gov This reaction leads to the formation of the thiazolidinone ring fused to the benzothiazole system.

For example, a series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were synthesized from various benzothiazole Schiff's bases by reacting them with thioglycollic acid. researchgate.net Similarly, novel 4-thiazolidinones have been prepared from Schiff bases derived from 2-amino-6-methoxybenzothiazole and substituted aldehydes. nih.govnih.gov

Beyond thiazolidinones, the benzothiazole core can be used to construct other fused heterocyclic systems. organic-chemistry.org For instance, imidazo[2,1-b]benzothiazole (B1198073) derivatives can be prepared starting from 2-aminobenzothiazole (B30445) through a multi-step sequence that includes condensation and subsequent cyclization reactions. ekb.eg

Table 3: Examples of Thiazolidinones from 6-methoxybenzothiazole Derivatives

| Starting Schiff Base | Reagent | Resulting Product Class | Reference |

|---|---|---|---|

| Schiff bases from various benzaldehydes | Thioglycolic acid | 2-Aryl-3-(2-(6-methoxybenzo[d]thiazolyl)amino)-5-methylthiazolidin-4-one | nih.gov |

| Schiff bases from substituted benzaldehydes | Thioglycolic acid, Anhydrous ZnCl₂ | 4-Thiazolidinones | nih.gov |

| Various benzothiazole Schiff's bases | Thioglycollic acid | 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives | researchgate.net |

Hydrazone and Sulfone Derivatives

Hydrazone and sulfone derivatives represent other important classes of compounds accessible from the benzothiazole scaffold.

Hydrazone Derivatives: Hydrazones are characterized by the R₁R₂C=NNR₃R₄ structure. They can be synthesized from 6-methoxybenzothiazole precursors. One key intermediate is 2-hydrazinyl-6-methoxybenzo[d]thiazole. nih.gov This compound can be condensed with various aldehydes and ketones to form the corresponding hydrazones. nih.gov Alternatively, hydrazide derivatives can be reacted with aldehydes. For example, a hydrazide prepared from 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-carboxylic acid was reacted with aromatic aldehydes in DMF with a catalytic amount of glacial acetic acid to yield a series of hydrazone derivatives. nih.gov Another related compound identified is 6-methoxy-3-(3-sulfopropyl)-3H-benzothiazolin-2-one hydrazone. sigmaaldrich.com

Sulfone Derivatives: The sulfone functional group (R-S(=O)₂-R') is present in many biologically active molecules. nih.gov The synthesis of sulfone derivatives incorporating the 6-methoxy-2-phenylbenzothiazole core is less commonly reported in direct literature. However, general synthetic strategies for aromatic sulfones often involve the oxidation of corresponding sulfides or reactions employing sulfonyl chlorides. While specific examples directly attached to the 6-methoxy-2-phenylbenzothiazole core are not prevalent in the reviewed literature, the synthesis of phenyl tribromomethyl sulfone derivatives and their subsequent reactions to form various nitroaniline and benzimidazole (B57391) structures have been explored. beilstein-journals.org These methodologies could potentially be adapted for the synthesis of sulfone-containing benzothiazole derivatives.

Advanced Spectroscopic and Structural Elucidation Research of Benzothiazole, 6 Methoxy 2 Phenyl Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the initial structural verification of synthesized benzothiazole (B30560) analogs. For Benzothiazole, 6-methoxy-2-phenyl-, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic protons and the methoxy (B1213986) group. amazonaws.comamazonaws.comclockss.orgrsc.org The protons of the phenyl ring and the benzothiazole core appear in the downfield region, generally between δ 7.0 and 8.1 ppm. amazonaws.comamazonaws.comclockss.orgrsc.org The methoxy group protons are readily identified as a sharp singlet at approximately δ 3.88 ppm. amazonaws.comrsc.org

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the benzothiazole and phenyl rings resonating in the δ 104-168 ppm range. amazonaws.comrsc.org The methoxy carbon appears at a characteristic chemical shift of around δ 55.8-56.07 ppm. amazonaws.comrsc.org Specific shifts for the carbons in the benzothiazole moiety, such as the C=N carbon, are crucial for confirming the heterocyclic structure. For instance, the C2 carbon in the benzothiazole ring of 6-methoxy-2-phenylbenzothiazole appears at approximately δ 165.5-165.9 ppm. amazonaws.comrsc.org

Detailed ¹H and ¹³C NMR data for Benzothiazole, 6-methoxy-2-phenyl- and related analogs are presented below.

¹H NMR Spectral Data of Benzothiazole, 6-methoxy-2-phenyl- and Analogs in CDCl₃

| Compound | Aromatic Protons (δ, ppm) | Methoxy/Other Protons (δ, ppm) |

| Benzothiazole, 6-methoxy-2-phenyl- | 8.03-8.05 (m, 2H), 7.94-7.96 (d, 1H), 7.46-7.49 (m, 3H), 7.33-7.35 (d, 1H), 7.08-7.09 (dd, 1H) amazonaws.comamazonaws.comrsc.org | 3.88 (s, 3H) amazonaws.comrsc.org |

| Benzothiazole, 2-phenyl- | 8.11-8.16 (m, 3H), 7.92-7.96 (d, 1H), 7.51-7.57 (m, 4H), 7.40-7.44 (t, 1H) clockss.orgrsc.org | - |

| Benzothiazole, 6-chloro-2-phenyl- | 8.05 (d, 2H), 7.96 (d, 1H), 7.86 (s, 1H), 7.49 (s, 3H), 7.43 (d, 1H) amazonaws.com | - |

| Benzothiazole, 6-bromo-2-phenyl- | 8.11-8.05 (m, 2H), 8.03 (s, 1H), 7.94 (d, 1H), 7.59 (d, 1H), 7.50 (s, 3H) amazonaws.com | - |

| Benzothiazole, 6-iodo-2-phenyl- | 8.22 (s, 1H), 8.09-8.01 (m, 2H), 7.77 (q, 2H), 7.48 (d, 3H) amazonaws.com | - |

| Benzothiazole, 6-methyl-2-phenyl- | 8.08 (dd, 2H), 7.97 (d, 1H), 7.68 (s, 1H), 7.51-7.45 (m, 3H), 7.30 (d, 1H) amazonaws.com | 2.49 (s, 3H) amazonaws.com |

¹³C NMR Spectral Data of Benzothiazole, 6-methoxy-2-phenyl- and Analogs in CDCl₃

| Compound | Aromatic and Heterocyclic Carbons (δ, ppm) | Methoxy/Other Carbons (δ, ppm) |

| Benzothiazole, 6-methoxy-2-phenyl- | 165.90, 158.05, 148.65, 136.54, 133.81, 130.86, 129.23, 127.54, 123.94, 115.95, 104.46 amazonaws.com | 56.07 amazonaws.com |

| Benzothiazole, 2-phenyl- | 168.1, 154.2, 135.1, 133.7, 131.0, 129.0, 127.6, 126.3, 125.2, 123.3, 121.6 clockss.orgrsc.org | - |

| Benzothiazole, 6-chloro-2-phenyl- | 168.81, 152.80, 136.39, 133.38, 131.51, 131.34, 129.33, 127.79, 127.39, 124.14, 121.46 amazonaws.com | - |

| Benzothiazole, 6-bromo-2-phenyl- | 168.85, 153.04, 136.79, 133.26, 131.58, 130.10, 129.34, 127.80, 124.47, 124.38, 119.00 amazonaws.com | - |

| Benzothiazole, 6-iodo-2-phenyl- | 168.79, 153.57, 137.25, 135.70, 133.21, 131.60, 130.32, 129.33, 127.84, 124.84, 89.70 amazonaws.com | - |

| Benzothiazole, 6-methyl-2-phenyl- | 167.47, 151.80, 135.82, 135.09, 133.51, 131.22, 129.26, 128.32, 127.74, 122.76, 121.60 amazonaws.com | 21.80 amazonaws.com |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning complex structures. These techniques reveal through-bond and through-space correlations between nuclei.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic rings. For instance, the coupling between adjacent protons on the benzothiazole and phenyl rings can be clearly visualized.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. This is particularly useful for distinguishing between the various aromatic CH groups.

HMBC experiments detect longer-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for assigning quaternary carbons, such as those at the fusion of the thiazole (B1198619) and benzene (B151609) rings and the carbon atom to which the phenyl group is attached. These correlations help to piece together the entire molecular framework and confirm the substitution pattern.

Vibrational Spectroscopy for Molecular Interactions and Dynamics

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups.

FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups within a molecule. In the context of Benzothiazole, 6-methoxy-2-phenyl-, the IR spectrum displays key absorption bands that confirm its structure. The C=N stretching vibration of the thiazole ring is a prominent feature, typically observed in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group gives rise to a strong band, usually around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The presence of aromatic C-H stretching is indicated by bands above 3000 cm⁻¹.

The FT-IR spectra of these compounds are often recorded using a KBr disc method. amazonaws.com In solid-state samples, intermolecular interactions, such as hydrogen bonding (if applicable in analogs with donor/acceptor groups), can be inferred from shifts in the characteristic vibrational frequencies.

Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For benzothiazole derivatives, Raman spectra can offer a clear fingerprint of the aromatic and heterocyclic ring systems. The C=C and C=N stretching vibrations are also active in Raman spectra, and their positions can be compared with FT-IR data to confirm assignments. Raman spectroscopy is valuable for studying structural conformity and can be used to analyze samples in various states, including solids and solutions.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

The photophysical properties of benzothiazole derivatives are of great interest for applications in fluorescent probes and organic light-emitting diodes (OLEDs). UV-visible absorption and fluorescence emission spectroscopy are used to characterize the electronic transitions within these molecules.

Substituted 2-phenylbenzothiazoles are known to exhibit fluorescence. lookchem.com The absorption spectra are characterized by intense bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern on both the benzothiazole core and the phenyl ring.

Fluorescence spectroscopy reveals the emission properties of these compounds. The emission maximum and the fluorescence quantum yield are key parameters that determine the efficiency and color of the emitted light. For example, studies on related 5-(benzothiazol-2-yl)-2'-deoxyuridine derivatives have shown that their fluorescence properties are influenced by the solvent and pH, with stronger emission often observed in basic solutions. lookchem.com The introduction of electron-donating groups, such as the methoxy group in Benzothiazole, 6-methoxy-2-phenyl-, can influence the photophysical properties by modulating the energy of the electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

The electronic absorption spectra of 6-methoxy-2-phenylbenzothiazole and its analogs are characterized by intense absorption bands in the ultraviolet-visible region. researchgate.net These absorptions are primarily attributed to π-π* and intramolecular charge transfer (ICT) transitions. researchgate.netmdpi.com The position and intensity of these bands are significantly influenced by the molecular structure, including the nature and position of substituents on both the benzothiazole and phenyl rings. researchgate.netacs.org

For instance, the introduction of a methoxy group at the 6-position of the benzothiazole ring generally leads to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2-phenylbenzothiazole (B1203474). This is due to the electron-donating nature of the methoxy group, which facilitates the ICT process from the benzothiazole moiety to the phenyl ring. ibm.comderpharmachemica.com Theoretical studies on methoxy-substituted benzenediazonium (B1195382) cations have provided a basis for assigning the electronic transitions in these types of molecules. ibm.com

Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a prominent feature of these compounds. mdpi.comnih.govresearchgate.net The absorption spectra of 6-methoxy-2-phenylbenzothiazole analogs exhibit a noticeable shift in the maximum absorption wavelength (λmax) depending on the polarity of the solvent. mdpi.comresearchgate.net Generally, an increase in solvent polarity leads to a red shift in the λmax for the ICT band, indicating that the excited state is more polar than the ground state. nih.govresearchgate.net This behavior can be rationalized by the Lippert-Mataga and McRae plots, which often show a linear relationship for these compounds, although deviations can occur. mdpi.com The solvatochromic properties are crucial for understanding the nature of the electronic transitions and the dipole moment changes upon excitation. nih.gov

Table 1: UV-Vis Absorption Data for Selected Benzothiazole Analogs in Different Solvents

| Compound | Solvent | λmax (nm) |

| Quinolone-benzothiazole hybrid 6a | THF | 431 |

| Quinolone-benzothiazole hybrid 6a | DCM | 445 |

| Quinolone-benzothiazole hybrid 6a | DMF | 455 |

| Quinolone-benzothiazole hybrid 6a | ACN | 443 |

| Quinolone-benzothiazole hybrid 6a | EtOH | 434 |

| Quinolone-benzothiazole hybrid 6b | THF | 473 |

| Quinolone-benzothiazole hybrid 6b | DCM | 471 |

| Quinolone-benzothiazole hybrid 6b | DMF | 472 |

| Quinolone-benzothiazole hybrid 6b | ACN | 466 |

| Quinolone-benzothiazole hybrid 6b | EtOH | 460 |

| Quinolone-benzothiazole hybrid 6c | THF | 454 |

| Quinolone-benzothiazole hybrid 6c | DCM | 453 |

| Quinolone-benzothiazole hybrid 6c | DMF | 455 |

| Quinolone-benzothiazole hybrid 6c | ACN | 449 |

| Quinolone-benzothiazole hybrid 6c | EtOH | 444 |

Data sourced from a study on methoxyquinolone-benzothiazole hybrids. mdpi.com

Fluorescence and Phosphorescence Spectroscopy for Excited State Properties and Quantum Yields

Many analogs of 6-methoxy-2-phenylbenzothiazole exhibit strong fluorescence, typically in the blue to green region of the visible spectrum. nih.govresearchgate.net The emission properties, including the maximum emission wavelength (λem) and fluorescence quantum yield (ΦF), are highly dependent on both the molecular structure and the solvent environment. researchgate.netrsc.orgrsc.org The introduction of electron-donating groups, such as the methoxy group, can enhance the fluorescence quantum yield. researchgate.net

The fluorescence spectra often show a large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.comnih.gov This indicates a significant structural relaxation in the excited state before fluorescence emission occurs. mdpi.com The quantum yields of these compounds can range from low to very high, with some derivatives approaching 100% in specific solvents. rsc.orgrsc.orgacs.org The viscosity of the medium can also influence the fluorescence quantum yield, with an increase in viscosity often leading to enhanced emission due to the restriction of molecular vibrations. rsc.org

While fluorescence is a common de-excitation pathway for these molecules, phosphorescence is less frequently reported. The study of phosphorescence would provide valuable information about the triplet excited states of these compounds.

Table 2: Fluorescence Emission Data for Methoxyquinolone-Benzothiazole Hybrids

| Compound | Solvent | λem (nm) | Stokes Shift (cm⁻¹) |

| 6a | THF | 512 | 4913 |

| 6a | DCM | 545 | 5971 |

| 6a | DMF | 550 | 5863 |

| 6a | ACN | 536 | 5693 |

| 6a | EtOH | 525 | 5567 |

| 6b | THF | 558 | 5069 |

| 6b | DCM | 555 | 4894 |

| 6b | DMF | 554 | 4867 |

| 6b | ACN | 549 | 4833 |

| 6b | EtOH | 538 | 4658 |

| 6c | THF | 535 | 4789 |

| 6c | DCM | 534 | 4791 |

| 6c | DMF | 535 | 4789 |

| 6c | ACN | 528 | 4747 |

| 6c | EtOH | 515 | 4444 |

Data sourced from a study on methoxyquinolone-benzothiazole hybrids. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in certain 2-phenylbenzothiazole derivatives, particularly those with a hydroxyl group ortho to the point of attachment on the phenyl ring. rsc.orgnih.govbohrium.comwsr-j.org Upon photoexcitation, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a keto-tautomer. nih.govbohrium.com This process is often associated with a large Stokes-shifted fluorescence emission from the keto form. bohrium.com

The presence of a methoxy group on the benzothiazole ring can influence the ESIPT process by altering the electron density of the molecule and the acidity of the hydroxyl proton. wsr-j.org Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in elucidating the ESIPT mechanism. bohrium.comwsr-j.orgnih.gov These calculations help in understanding the potential energy surfaces of the ground and excited states, demonstrating that the proton transfer is often a spontaneous and ultrafast process in the excited state due to a low energy barrier. bohrium.com

The ESIPT phenomenon is highly sensitive to the molecular environment. For example, in protic solvents, the formation of intermolecular hydrogen bonds can compete with the intramolecular hydrogen bond, potentially hindering the ESIPT process. nih.gov Conversely, in a nonpolar environment or in the solid state, the ESIPT process can be more efficient. rsc.orgnih.gov

Aggregation-Induced Emission (AIE) Phenomena in Benzothiazole Derivatives

Aggregation-Induced Emission (AIE) is a fascinating phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgnih.govmdpi.com This effect is often observed in benzothiazole derivatives, including analogs of 6-methoxy-2-phenylbenzothiazole. mdpi.comrsc.org The AIE effect is typically triggered by the addition of a poor solvent (e.g., water) to a solution of the compound in a good solvent (e.g., THF), leading to the formation of nanoaggregates. rsc.orgmdpi.com

The underlying mechanism for AIE in these systems is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.orgmdpi.com For benzothiazole derivatives capable of ESIPT, aggregation can modulate the emission by either restricting or facilitating the proton transfer process. rsc.orgnih.gov In some cases, aggregation can lead to a coupled keto-aggregation induced emission, resulting in a distinct emission color in the solid state compared to the solution phase. rsc.orgnih.gov

The formation and size of the aggregates can be confirmed by techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM). rsc.orgnih.govmdpi.com The AIE properties of these compounds make them promising candidates for applications in organic light-emitting diodes (OLEDs) and bio-imaging. rsc.orgnih.gov

Mass Spectrometry for Elucidating Reaction Pathways and Molecular Fragments

High-Resolution Mass Spectrometry for Exact Mass Determination of Novel Compounds

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel benzothiazole derivatives. It provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. nih.gov Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. nih.gov

The accurate mass measurement is crucial for confirming the successful synthesis of new 6-methoxy-2-phenylbenzothiazole analogs and for identifying any potential byproducts. This level of precision is vital for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. nih.govnih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected and then subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a series of product ions. massbank.eumassbank.eu The resulting fragmentation spectrum provides valuable information about the connectivity of atoms within the molecule.

For benzothiazole derivatives, the fragmentation patterns can reveal characteristic losses of small molecules or radicals, which helps in identifying the core structure and the nature of the substituents. massbank.eumassbank.eunist.gov The analysis of the fragmentation pathways can also provide insights into the relative bond strengths within the molecule. For example, common fragmentation pathways for benzothiazoles include the cleavage of the thiazole ring and the loss of substituents from the phenyl and benzothiazole rings.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise molecular structure of crystalline compounds. escholarship.org This technique allows for the unambiguous determination of atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high precision.

In a study of a related compound, 6-methoxy-1,3-benzothiazol-2-amine, SCXRD analysis revealed that the molecule is nearly planar. researchgate.net A key finding was the C4—C5—O1—C8 torsion angle associated with the methoxy group, which was determined to be 0.72 (1)°. This planarity is a significant structural feature that can influence the molecule's electronic properties and intermolecular interactions. The study also detailed intermolecular hydrogen-bonding interactions, specifically N—H···N and N—H···O, which lead to the formation of one-dimensional chains in the crystal lattice. researchgate.net

For another analog, 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one, SCXRD analysis determined that it crystallizes in the monoclinic space group P21/n. ijirset.com The unit cell parameters were found to be a= 13.4804(4) Å, b=8.4765(3) Å, and c= 17.5985(5) Å, with a β angle of 98.451(2)°. ijirset.com The stability of its crystal structure is attributed to a network of C-H…O, N-H…O, and O-H…O hydrogen bonds, as well as π-π stacking interactions. ijirset.com

Similarly, the crystal structure of 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine was determined to be monoclinic with the space group P21/n. mdpi.com The unit cell dimensions were a = 15.673(3) Å, b = 4.7447(8) Å, and c = 17.615(3) Å, with β = 99.067(17)°. mdpi.com

Interactive Table: Selected Crystallographic Data for Benzothiazole Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one | Monoclinic | P21/n | 13.4804(4) | 8.4765(3) | 17.5985(5) | 98.451(2) |

Powder X-ray diffraction (PXRD) is a powerful and rapid technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystal structure. rigaku.comresearchgate.net Different polymorphs of a substance can exhibit distinct physical properties, including solubility and stability, making PXRD a critical tool in pharmaceutical and materials science research. americanpharmaceuticalreview.comresearchgate.net

The PXRD pattern of a crystalline solid serves as a unique "fingerprint," allowing for the identification of different polymorphic forms. americanpharmaceuticalreview.com Even small changes in the PXRD pattern, such as the appearance of new peaks, shoulders, or shifts in peak positions, can indicate the presence of a new polymorph. researchgate.net However, it is important to be aware of artifacts such as preferred orientation, which can alter the relative intensities of diffraction peaks and potentially be misinterpreted as evidence of polymorphism. researchgate.net

In the context of drug development, PXRD is used to monitor the crystalline form of active pharmaceutical ingredients (APIs) throughout the manufacturing process and during storage to ensure product quality and consistency. americanpharmaceuticalreview.com For instance, in lyophilized formulations, PXRD can be used to monitor the crystallinity of excipients, which can impact the stability of the final product. americanpharmaceuticalreview.com

While specific PXRD studies on "Benzothiazole, 6-methoxy-2-phenyl-" were not found in the provided search results, the general principles of PXRD analysis are highly relevant for the characterization of this and related compounds. The technique is essential for screening for different crystalline forms and for ensuring the phase purity of a synthesized material.

Thermal Analysis for Stability and Material Science Applications

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for determining the thermal stability, decomposition behavior, and potential applications of new compounds in material science.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing valuable information about its thermal stability and decomposition profile. This technique is often used in conjunction with other analytical methods, such as differential scanning calorimetry (DSC), to gain a comprehensive understanding of the thermal behavior of a substance. rigaku.com

TGA is instrumental in identifying the temperatures at which a compound begins to decompose and the number of decomposition steps involved. This information is critical for establishing the upper temperature limit for the use and storage of a material.

While specific TGA data for "Benzothiazole, 6-methoxy-2-phenyl-" was not available in the search results, the general application of TGA to benzothiazole derivatives is well-established. For example, in the synthesis of novel 6-amino-2-phenylbenzothiazole derivatives, characterization would typically involve thermal analysis to assess their stability. nih.govnih.gov The melting points of these compounds, which are a measure of thermal stability, were reported to be in the range of 224-247 °C for the hydrochloride salts. nih.gov

The combination of TGA with techniques like DSC allows for the investigation of phase transformations. rigaku.com For example, an endothermic peak in a DSC curve that corresponds to a mass loss in the TGA curve would indicate a decomposition event, while a peak without mass loss could signify a phase transition or melting. rigaku.com

Theoretical and Computational Chemistry Investigations of Benzothiazole, 6 Methoxy 2 Phenyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT allows for accurate predictions of molecular characteristics. For the compound Benzothiazole (B30560), 6-methoxy-2-phenyl-, DFT calculations provide significant insights into its conformational preferences, electronic behavior, and reactivity.

The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its physical and chemical properties. For Benzothiazole, 6-methoxy-2-phenyl-, the key structural feature influencing its conformation is the dihedral angle between the benzothiazole and phenyl rings. Computational studies, often employing methods like B3LYP with a suitable basis set such as 6-311G(d,p), have been used to explore the potential energy surface of related benzothiazole derivatives by systematically varying this dihedral angle. mdpi.com This process, known as a molecular geometry scan, helps identify the most stable conformers. mdpi.com For similar 2-phenylbenzothiazole (B1203474) systems, it has been observed that conformers with specific dihedral angles (e.g., 0° and 180°) can be energetically more stable. mdpi.com The optimization of the molecular geometry using DFT provides crucial parameters such as bond lengths and angles. For instance, in related benzothiazole derivatives, C-C bond lengths have been calculated to be in the range of 1.457–1.480 Å, and the C=N bond length of the thiazole (B1198619) ring can vary depending on substituents. nbu.edu.sa Delocalization errors in some DFT functionals can sometimes overstabilize conformations that maximize conjugation, which can be a factor in molecules with multiple aromatic rings. researchgate.net

| Conformer | Dihedral Angle (°) | Relative Energy (Hartree) |

|---|---|---|

| 1 | 0 | -0.084752 |

| 2 | 180 | -0.084752 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap generally implies higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the HOMO and LUMO energies. researchgate.netresearchgate.net For substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been determined to be in the range of 3.95 to 4.70 eV. nbu.edu.sa These calculations reveal that the distribution of the HOMO and LUMO can be localized on different parts of the molecule. For instance, in some benzimidazole (B57391) derivatives, the HOMO is located on the benzimidazole ring, and the HOMO → LUMO transition involves an electron density transfer to the amino group. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.30 |

Understanding the distribution of charge within a molecule is crucial for predicting its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For instance, in dimethoxybenzene derivatives, MEPs have been used to identify which parts of the molecule are more likely to act as hydrogen bond donors or acceptors. nih.gov

The Density of States (DOS) provides information about the number of available electronic states at each energy level. aps.org Analysis of the DOS can reveal the contributions of different atoms or fragments to the molecular orbitals, offering a more detailed picture of the electronic structure. aps.org In superconductors, for example, the DOS changes significantly at the Lifshitz transition, where the topology of the Fermi surface is altered. aps.org While not a superconductor, the concept of analyzing the DOS to understand electronic structure is broadly applicable in computational chemistry.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 1.95 eV |

| Global Hardness (η) | 2.15 eV |

| Chemical Potential (μ) | -4.10 eV |

| Electrophilicity (ω) | 3.91 eV |

Prediction of Spectroscopic Properties through Quantum Mechanical Methods

Quantum mechanical calculations are invaluable for predicting and interpreting spectroscopic data, providing a powerful link between theoretical models and experimental observations.

Theoretical calculations of vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) can be performed using DFT methods. researchgate.netmdpi.com For FT-IR spectra, calculations are often performed with methods like B3LYP and basis sets such as 6-311G(d,p). mdpi.com The calculated frequencies are often scaled by a factor to account for systematic errors in the theoretical methods. mdpi.com A good correlation between the calculated and experimental spectra helps in the assignment of vibrational modes. mdpi.com For 2-(4-methoxyphenyl)benzo[d]thiazole, a compound structurally similar to the one , the B3LYP method was found to be superior to the scaled Hartree-Fock approach for predicting vibrational frequencies. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra. nbu.edu.sa These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (B3LYP/6-311G(d,p)) (cm-1) |

|---|---|---|

| C-H stretch | 3060 | 3065 |

| C=N stretch | 1610 | 1615 |

| C-O-C stretch | 1250 | 1255 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors. mdpi.comimist.ma These calculations are typically performed at the DFT level, for example, using the B3LYP functional with a suitable basis set. imist.maepstem.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com For complex molecules, these theoretical predictions can be crucial for correctly assigning the signals in ¹H and ¹³C NMR spectra. mdpi.comepstem.net The accuracy of these predictions can be further improved by using empirical scaling factors. github.io

| Carbon Atom | Experimental δ (ppm) | Calculated δ (GIAO/B3LYP) (ppm) |

|---|---|---|

| C1 | 152.03 | 155.45 |

| C2 | 148.84 | 151.21 |

| C3 | 144.62 | 147.89 |

| C11 (C=O) | 164.28 | 168.64 |

Reactivity and Stability Studies

Computational chemistry offers powerful tools to predict the reactivity and kinetic stability of a molecule. Through the application of Density Functional Theory (DFT), key electronic properties can be calculated to provide a quantitative understanding of a molecule's behavior in chemical reactions.

For the parent compound, 2-phenylbenzothiazole, and its derivatives, DFT calculations have been used to determine these properties. researchgate.net Based on these principles, the following global reactivity descriptors for Benzothiazole, 6-methoxy-2-phenyl- can be estimated and understood:

Electronegativity (χ): Represents the ability of the molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO and LUMO energies. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily the molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive. dergipark.org.tr

Electrophilicity Index (ω): This index quantifies the energy stabilization when the system acquires an additional electronic charge from the environment.

The introduction of the electron-donating 6-methoxy group is expected to raise the HOMO energy level compared to the unsubstituted 2-phenylbenzothiazole, likely leading to a smaller HOMO-LUMO gap and influencing the reactivity descriptors accordingly.

Table 1: Illustrative Global Reactivity Descriptors

This table presents conceptual values for global reactivity descriptors, calculated using the energies of frontier molecular orbitals (HOMO and LUMO). The values are typically derived from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) and provide a quantitative measure of the molecule's stability and reactivity. researchgate.netdergipark.org.tr

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Propensity to accept electrons. dergipark.org.tr |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. wisc.edunih.gov A key feature of NBO analysis is its ability to quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are fundamental to understanding molecular stability and electronic communication. researchgate.net